2,4,6-Trimethyliodobenzene
Overview
Description
2,4,6-Trimethyliodobenzene, also known as 2-Iodomesitylene or Benzene, 2-iodo-1,3,5-trimethyl-, is an organic compound with the molecular formula C₉H₁₁I. It is a derivative of mesitylene, where one of the hydrogen atoms is replaced by an iodine atom. This compound is notable for its use in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyliodobenzene typically involves the iodination of mesitylene. One common method is as follows:
- A 10 mL glass flask equipped with a magnetic stir bar is charged with a methyl ketone (1 mmol) and dissolved in acetonitrile (2 mL).
- To the solution, ammonium nitrate (10-25 mol%), iodine (50 mol%), and sulfuric acid (aqueous 96% solution, 10-20 mol%) are added.
- The flask is equipped with a balloon filled with air (1 L) and magnetically stirred at 60°C.
- The consumption of the starting material is monitored by thin-layer chromatography (TLC).
- After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate (10 mL), and insoluble material (ammonium sulfate) is filtered off.
- The filtrate is neutralized with sodium bicarbonate (aqueous 10% solution, 2 mL) and sodium thiosulfate (aqueous 10% solution, 2 mL), and the phases are separated.
- The water phase is washed with ethyl acetate additionally two times (2 × 5 mL).
- The combined organic phase is dried over anhydrous sodium sulfate, and the solvent is distilled under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyliodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and nitric acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and various organometallic compounds.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: The major product is mesitylene.
Scientific Research Applications
2,4,6-Trimethyliodobenzene has several scientific research applications:
Biology: It can be used in the synthesis of biologically active compounds and as a labeling reagent in biochemical studies.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and diagnostic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyliodobenzene involves its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity is due to the electron-withdrawing nature of the iodine atom, which makes the aromatic ring more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethylchlorobenzene
- 2,4,6-Trimethylbromobenzene
- 2,4,6-Trimethylfluorobenzene
Comparison
2,4,6-Trimethyliodobenzene is unique due to the presence of the iodine atom, which is larger and more polarizable than chlorine, bromine, or fluorine. This makes this compound more reactive in substitution reactions and provides distinct reactivity patterns compared to its chloro, bromo, and fluoro analogs.
Properties
IUPAC Name |
2-iodo-1,3,5-trimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPNXFKONRIHRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193265 | |
Record name | 2-Iodomesitylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4028-63-1 | |
Record name | Iodomesitylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4028-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodomesitylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004028631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4028-63-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Iodomesitylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodomesitylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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